molecular formula C14H9ClINO B12997641 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile

Cat. No.: B12997641
M. Wt: 369.58 g/mol
InChI Key: ZUTZPDBGBMTERO-UHFFFAOYSA-N
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Description

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile is an organic compound that features both a chlorobenzyl and an iodobenzonitrile moiety

Preparation Methods

The synthesis of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorobenzyl and iodobenzonitrile groups allows it to participate in various binding interactions and chemical transformations .

Comparison with Similar Compounds

4-((2-Chlorobenzyl)oxy)-3-iodobenzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the chlorobenzyl and iodobenzonitrile groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

Molecular Formula

C14H9ClINO

Molecular Weight

369.58 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-iodobenzonitrile

InChI

InChI=1S/C14H9ClINO/c15-12-4-2-1-3-11(12)9-18-14-6-5-10(8-17)7-13(14)16/h1-7H,9H2

InChI Key

ZUTZPDBGBMTERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C#N)I)Cl

Origin of Product

United States

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